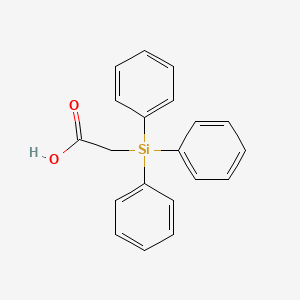
(Triphenylsilyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triphenylsilyl)acetic acid is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Triphenylsilyl)acetic acid typically involves the reaction of triphenylsilyl chloride with acetic acid or its derivatives. One common method is the reaction of triphenylsilyl chloride with sodium acetate in an organic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Triphenylsilyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silyl esters, while reduction can produce alcohols.
Scientific Research Applications
(Triphenylsilyl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (Triphenylsilyl)acetic acid exerts its effects involves the interaction of the triphenylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitating various chemical transformations. In biological systems, the compound can interact with cellular membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)acetic acid: This compound has a similar structure but with methyl groups instead of phenyl groups.
Triphenylmethyl derivatives: These compounds have similar steric properties but differ in their electronic effects due to the absence of silicon.
Uniqueness
(Triphenylsilyl)acetic acid is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organosilicon compounds .
Properties
CAS No. |
18666-58-5 |
|---|---|
Molecular Formula |
C20H18O2Si |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-triphenylsilylacetic acid |
InChI |
InChI=1S/C20H18O2Si/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,22) |
InChI Key |
LKTZMKGXPGJWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















